2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid
Description
2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid (CAS: 7328-97-4; EC: 230-820-6) is a sulfur-rich tetracarboxylic acid derivative featuring a central 1,4-dithiane ring core. The compound is structurally characterized by four acetic acid groups linked via thioether bonds to the 2,5-positions of the dithiane ring .
Properties
CAS No. |
52959-43-0 |
|---|---|
Molecular Formula |
C12H16O8S6 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-[[2,5,5-tris(carboxymethylsulfanyl)-1,4-dithian-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H16O8S6/c13-7(14)1-21-11(22-2-8(15)16)5-26-12(6-25-11,23-3-9(17)18)24-4-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
ZGLLJEKDAHITBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCC(S1)(SCC(=O)O)SCC(=O)O)(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves several steps. One common method starts with the preparation of 1,4-dithiane-2,5-diol, which is then subjected to various chemical reactions to introduce the acetic acid groups. The reaction conditions typically involve the use of catalysts such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and acetic acid groups .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid is its use in reverse-phase HPLC. The compound can be effectively analyzed using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
| Application | Details |
|---|---|
| HPLC Method | Reverse-phase chromatography using Newcrom R1 column |
| Mobile Phase | Acetonitrile, water, phosphoric/formic acid |
| Use Cases | Isolation of impurities, pharmacokinetics |
Case Studies
- Antibacterial Activity : Research indicates that compounds with similar structures to this compound can inhibit bacterial growth effectively. For instance, certain derivatives have demonstrated significant activity against Mycobacterium smegmatis, a model organism for tuberculosis research .
- Antioxidant Properties : Compounds containing thiol groups are often evaluated for their antioxidant capabilities. Preliminary studies suggest that dithiane derivatives can scavenge free radicals and reduce oxidative stress in biological systems .
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. The acetic acid groups can also participate in various biochemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Acidity and Solubility
The compound’s four thio-linked acetic acid groups suggest enhanced acidity compared to simpler thio acids. For example:
- Thiocyanatoacetic acid (pKa: 2.58) and 2,2-Thiodiacetic acid (pKa: 3.32, 4.29) demonstrate that sulfur substitution lowers pKa values relative to non-thio carboxylic acids .
- The target compound’s multiple thioether linkages likely further reduce pKa, though exact values are unavailable in the evidence.
Solubility trends can be inferred from structural analogs:
- Ethylene-bridged thioacetic acids (e.g., 52959-43-0) may exhibit higher aqueous solubility due to flexibility, whereas the dithiane core could reduce solubility in polar solvents .
Functional and Application Differences
- Chelation Capacity : The dithiane compound’s rigid structure may enable selective metal binding (e.g., transition metals) compared to flexible analogs, which lack directional control .
- Safety Profile : While hazard data for the target compound is unspecified, structurally related compounds like 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-tetrayl)tetraacetic acid (H315, H319, H335 hazards) highlight the importance of handling sulfur-rich derivatives with caution .
Biological Activity
2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid (CAS Number: 52959-43-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetrakisacetic acid moiety linked to a dithiane structure. Its molecular formula is , indicating a complex arrangement of sulfur atoms that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of 1,4-dithiane compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been investigated through in vitro assays. These studies suggest that the compound can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, one study reported significant inhibition of cell proliferation in human cancer cell lines when treated with dithiane derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signal transduction pathways critical for cancer cell survival.
- Membrane Disruption : Its unique sulfur-rich structure allows interaction with lipid membranes, potentially disrupting cellular integrity.
Data Tables
| Biological Activity | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dithiane derivatives against common pathogens such as E. coli and S. aureus. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as alternative antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, the compound was tested on breast and prostate cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anti-cancer properties. Flow cytometry analysis confirmed increased rates of apoptosis among treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
